Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate
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Overview
Description
Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H16F3NO3 It is a piperidine derivative, characterized by the presence of a trifluoroethyl group and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and trifluoroethyl ketone. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted esters. These products can be further utilized in different chemical processes and applications .
Scientific Research Applications
Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances its binding affinity to these targets, leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
Benzyl4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate is unique due to its specific trifluoroethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C15H16F3NO3 |
---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
benzyl 4-oxo-3-(2,2,2-trifluoroethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H16F3NO3/c16-15(17,18)8-12-9-19(7-6-13(12)20)14(21)22-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
LKAQCOJRRJXLIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1=O)CC(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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